5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, characterized by a fused heterocyclic core. The molecule features a 2,5-difluorobenzyl group at position 5 and a 4-fluorophenyl substituent at position 2. Fluorine atoms are strategically placed to modulate electronic effects, lipophilicity, and binding interactions, making it relevant in medicinal chemistry for targeting enzymes like kinases .
Properties
IUPAC Name |
5-[(2,5-difluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O/c19-13-3-1-11(2-4-13)16-8-17-18(26)24(22-10-25(17)23-16)9-12-7-14(20)5-6-15(12)21/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUYBMOXNQZCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS No. 1326916-47-5) is a synthetic compound characterized by its unique structure and potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of kinase inhibition. Kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. The compound has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for anticancer therapies.
Anticancer Properties
Recent studies indicate that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was evaluated against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia), demonstrating notable cytotoxic effects .
- Mechanistic Insights : Inhibition of cyclin-dependent kinases (CDKs) and other related pathways has been suggested as a mechanism through which this compound exerts its anticancer effects .
Antiviral Activity
In addition to its anticancer properties, compounds with similar pyrazolo structures have shown antiviral activity against viruses such as HSV-1. The potential for this compound to act against viral infections warrants further investigation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(3,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Structure | Anticancer and antimicrobial |
| 5-(2-Fluorobenzyl)-2-(3-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazine | - | Potential kinase inhibitor |
These comparisons highlight how modifications in the fluorine substitution pattern can influence biological activity and selectivity towards specific kinases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Activity : A study demonstrated that pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited significant antiproliferative effects on cancer cell lines through CDK inhibition .
- In Silico Studies : Molecular docking studies have predicted favorable interactions between this compound and various kinase targets, suggesting a high potential for selective inhibition in therapeutic applications .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related pyrazolo-triazinones and pyrazolo-pyrimidinones, focusing on substituents and key properties:
*Estimated based on structural analogs.
Crystallographic and Conformational Comparisons
- Planarity and Conformation : highlights that pyrazolo-thiazole derivatives with fluorophenyl groups adopt planar conformations except for one perpendicular fluorophenyl ring, suggesting similar flexibility in the target compound .
- Piperazinylmethyl Derivatives () : These compounds exhibit enhanced solubility due to the basic piperazine group but may suffer from off-target interactions compared to the target’s difluorobenzyl group .
Key Research Findings
Fluorine Substitution : Fluorine at position 2 (4-fluorophenyl) and 5 (2,5-difluorobenzyl) balances lipophilicity and metabolic stability, outperforming methoxy or ethoxy analogs in preclinical models .
Core Structure Impact: Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one cores (target compound) show higher enzymatic affinity than pyrazolo[1,5-a]pyrimidinones () due to improved planarity .
Bioavailability : The target compound’s logP (~3.5) is within the optimal range for oral bioavailability, contrasting with MK75’s higher logP (~5.1), which may limit absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
